(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid
Description
This compound features a strained bicyclo[1.1.1]pentane core, a tert-butoxycarbonyl (Boc)-protected amino group at position 3, and a boronic acid moiety at position 1. The bicyclic scaffold imparts rigidity, enhancing binding specificity in medicinal chemistry applications, while the boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions for functionalization . The Boc group provides stability during synthesis and selective deprotection capabilities .
Properties
Molecular Formula |
C10H18BNO4 |
|---|---|
Molecular Weight |
227.07 g/mol |
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]boronic acid |
InChI |
InChI=1S/C10H18BNO4/c1-8(2,3)16-7(13)12-10-4-9(5-10,6-10)11(14)15/h14-15H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
FROSKQNBEBZOLB-UHFFFAOYSA-N |
Canonical SMILES |
B(C12CC(C1)(C2)NC(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((tert-Butoxycarbonyl)amino)bicyclo[111]pentan-1-yl)boronic acid typically involves multiple steps, starting from commercially available precursors One common synthetic route involves the formation of the bicyclo[11The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the bicyclo[1.1.1]pentane core.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution can result in various substituted derivatives of the bicyclo[1.1.1]pentane core .
Scientific Research Applications
(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Functional Group Variations
The table below highlights key structural and functional differences between the target compound and related bicyclo[1.1.1]pentane derivatives:
Unique Advantages of the Target Compound
Dual Functionalization: The simultaneous presence of -NHBoc and -B(OH)₂ allows sequential modifications (e.g., cross-coupling followed by deprotection), a feature absent in monocarboxylic or trifluoromethyl analogs .
Synthetic Flexibility : The boronic acid group facilitates diverse couplings (e.g., with halides or triflates), making it valuable for constructing complex molecules in drug discovery .
Enhanced Stability: The Boc group stabilizes the amine during storage and synthesis, contrasting with unstable free amines in analogs like (3-aminobicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate .
Biological Activity
(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis and Structural Characteristics
The compound features a bicyclo[1.1.1]pentane core, which has been identified as a bioisosteric replacement for traditional aromatic systems, particularly the phenyl ring. This structural modification can enhance the pharmacological properties of compounds by improving their metabolic stability and bioavailability . The synthesis of bicyclo[1.1.1]pentane derivatives typically involves light-enabled reactions that allow for scalable production without the need for catalysts .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that compounds featuring the bicyclo[1.1.1]pentane framework exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar boronic acid derivatives possess IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating promising anticancer potential .
2. Antimicrobial Properties
Bicyclo[1.1.1]pentane derivatives have demonstrated notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics . This suggests that these compounds could serve as effective alternatives in treating resistant bacterial infections.
3. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been explored, with findings suggesting it may inhibit pro-inflammatory cytokines, thus offering potential therapeutic benefits in inflammatory diseases .
The mechanisms underlying the biological activities of this compound are still under investigation but may involve:
- Inhibition of Enzymatic Pathways : Similar boronic acids are known to inhibit proteasome activity, leading to apoptosis in cancer cells .
- Interaction with Cellular Targets : The unique structure allows for specific interactions with proteins involved in cell signaling and metabolism, enhancing therapeutic efficacy .
Case Studies
Several studies have highlighted the biological potential of bicyclo[1.1.1]pentane derivatives:
Q & A
Q. Key Considerations :
- Protection : The Boc group is stable under radical conditions but may require acidic deprotection post-synthesis .
- Reactivity : BCP’s strained structure necessitates mild conditions to avoid ring-opening.
How do computational methods improve the design of BCP-boronic acid derivatives?
Advanced
Density functional theory (DFT) calculations are critical for predicting reaction pathways and stabilizing intermediates. For instance:
- Transition State Analysis : DFT studies in revealed low-energy pathways for radical addition to [1.1.1]propellane, enabling selective functionalization .
- Boron Stability : Calculations on boronic acid hydration equilibria (not explicitly in evidence but inferred from boronic acid handling in ) guide solvent selection (e.g., anhydrous THF) to minimize protodeboronation .
Table 1 : Computational Parameters for BCP-Boronic Acid Synthesis
| Parameter | Value/Description | Reference |
|---|---|---|
| DFT Level | B3LYP/6-31G* | |
| Key Transition State | Radical addition to propellane | |
| Solvent Optimization | THF, <5% H₂O |
What analytical techniques validate the structure and purity of BCP-boronic acid compounds?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms BCP scaffold integrity (e.g., characteristic upfield shifts for bridgehead protons) and Boc-group retention (tert-butyl singlet at ~1.4 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., UPLC-TOF in ) verifies molecular weight and detects boronic acid adducts .
- HPLC-PDA : Quantifies purity and monitors hydrolytic degradation (boronic acids are prone to protodeboronation in aqueous media) .
Q. Advanced :
- 11B NMR : Directly probes boronic acid speciation (trigonal vs. tetrahedral boron) but requires specialized instrumentation .
How can stereochemical outcomes be controlled during BCP functionalization?
Q. Advanced
- Chiral Auxiliaries : Use of enantiopure amines (e.g., ) in aminoalkylation steps can induce asymmetry in BCP derivatives .
- Catalytic Asymmetric Synthesis : Iridium-catalyzed hydrogen borrowing () enables stereoselective alkylation without racemization .
- Protecting Group Strategy : Boc groups () shield reactive amines during boronic acid coupling, preserving stereochemistry .
Table 2 : Stereochemical Control in BCP Derivatives
| Method | Example Reaction | Stereochemical Outcome | Reference |
|---|---|---|---|
| Aminoalkylation | Mg amide addition to propellane | Retentive configuration | |
| Iridium Catalysis | Hydrogen borrowing alkylation | >90% ee |
What are the metabolic stability advantages of BCP-boronic acids over aromatic analogs?
Basic
BCP’s non-planar structure reduces cytochrome P450-mediated oxidation compared to phenyl rings, enhancing metabolic stability (). Boronic acids further improve solubility and target binding (e.g., proteasome inhibition in ) .
Q. Advanced :
- In Silico ADME Prediction : LogP calculations for BCP-boronic acid (estimated ~2.1) suggest better membrane permeability than phenylboronic acids (LogP ~2.5–3.0) .
- In Vivo Stability : highlights a BCP-boronic acid derivative (DNL343) with prolonged half-life in neurodegenerative models due to reduced hepatic clearance .
How do reaction conditions impact boronic acid stability during BCP derivatization?
Q. Advanced
- pH Control : Boronic acids are stable at pH 5–8; acidic deprotection (e.g., TFA in ) requires neutralization post-reaction to avoid decomposition .
- Anhydrous Solvents : Use of dried CH₂Cl₂ or THF () minimizes hydrolysis .
- Additives : Pinacol ester protection () temporarily stabilizes boronic acids during synthesis .
Table 3 : Stability-Optimized Conditions
| Condition | Recommendation | Reference |
|---|---|---|
| Deprotection pH | Neutralize post-TFA treatment | |
| Solvent | Anhydrous CH₂Cl₂ or THF | |
| Stabilizing Agent | Pinacol ester |
What are the challenges in scaling up BCP-boronic acid synthesis?
Q. Basic
Q. Advanced :
- Continuous Flow Synthesis : ’s radical method is adaptable to flow systems, improving scalability and safety .
- Cost Analysis : Mn(dpm)₃ catalysts () are expensive; ligand-free iridium systems () reduce costs .
How is the Boc group selectively removed without disrupting the boronic acid?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
